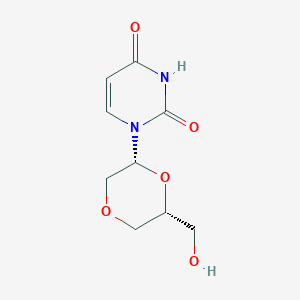

(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil

Description

Structure

3D Structure

Properties

CAS No. |

101527-68-8 |

|---|---|

Molecular Formula |

C9H12N2O5 |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O5/c12-3-6-4-15-5-8(16-6)11-2-1-7(13)10-9(11)14/h1-2,6,8,12H,3-5H2,(H,10,13,14)/t6-,8-/m1/s1 |

InChI Key |

ZSLKBIKKAYFZRU-HTRCEHHLSA-N |

Isomeric SMILES |

C1[C@H](O[C@H](CO1)N2C=CC(=O)NC2=O)CO |

Canonical SMILES |

C1C(OC(CO1)N2C=CC(=O)NC2=O)CO |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydroxymethyl 1,4 Dioxan 2 Yl Uracil and Its Derivatives

Asymmetric Synthesis of Chiral 1,4-Dioxane (B91453) Moieties

The stereochemistry of the dioxane ring and its substituents is paramount for the biological activity of nucleoside analogs. Consequently, the development of asymmetric synthetic routes to chiral 1,4-dioxane moieties is a critical endeavor.

Stereoselective Formation of the Dioxane Ring

The construction of the 1,4-dioxane ring system can be achieved through several strategic approaches, often involving the cyclization of a linear precursor. A common method involves the reaction of a diol with a dihalide or a protected diol. For instance, the synthesis of 1,4-dioxane can be accomplished by the reaction of ethylene (B1197577) glycol with 1,2-dihaloethane. youtube.com A key step in forming functionalized 1,4-dioxanes is the ring-opening of epoxides with a monosodium salt of ethylene glycol, which is followed by the cyclization of the resulting diols. enamine.net

Organocatalytic [4+2] cycloaddition reactions represent a modern and powerful tool for the enantioselective synthesis of complex heterocyclic scaffolds, including those containing the 1,4-dioxane motif. nih.gov These methods offer high levels of stereocontrol in the formation of the dioxane ring.

| Method | Description | Key Features |

| Epoxide Ring Opening | Reaction of an epoxide with a monosodium salt of ethylene glycol followed by cyclization. enamine.net | Utilizes readily available starting materials. |

| Williamson Ether Synthesis | Reaction of a diol with a dihalide. youtube.com | A classic and versatile method for ether formation. |

| Organocatalytic [4+2] Cycloaddition | Cycloaddition reaction between a 1,4-dicarbonyl compound and a suitable dienophile. nih.gov | Offers high stereoselectivity and atom economy. |

Enantiomeric Control in Hydroxymethyl and Glycosidic Linkage Precursors

Achieving the desired enantiomeric purity of the hydroxymethyl-substituted dioxane precursor is crucial. One established method for resolving enantiomers is through the formation of diastereomeric salts. For example, 2-hydroxymethyl-1,4-dioxane has been successfully resolved by forming a salt between its hydrogen phthalate (B1215562) and a chiral amine, such as (R)- or (S)-1-phenylethylamine, followed by selective crystallization and subsequent saponification to recover the enantiomerically pure alcohol. nih.gov The absolute stereochemistry of the enantiomers can be confirmed by comparing their specific rotations with a standard prepared from an enantiomerically pure starting material like (R)-1-O-benzylglycerol. nih.gov

Another approach involves the use of chiral starting materials. For instance, enantioselective synthesis of dioxane homo-sugar analogs has been achieved starting from (2R,3R)-dimethyl tartrate. doaj.org This strategy allows for the introduction of chirality early in the synthetic sequence, which is then carried through to the final product.

Strategies for N-Glycosylation of Uracil (B121893) with Dioxane Sugar Analogs

The formation of the N-glycosidic bond between the uracil base and the dioxane sugar analog is a pivotal step in the synthesis of the target compound. Several methodologies have been developed to achieve this transformation with control over the stereochemistry at the anomeric center.

Direct Coupling Methodologies

Direct coupling methods involve the activation of the anomeric position of the dioxane sugar analog, followed by reaction with the nucleobase. Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), are commonly employed to facilitate this reaction. nih.govmdpi.com The choice of protecting groups on the sugar moiety can significantly influence the stereochemical outcome of the glycosylation. For instance, a tert-butyldimethylsilyl (TBDMS) group at the 4-O-position of an N-acetylglucosamine donor has been shown to promote β-selectivity in glycosylation reactions. mdpi.com

Silylated Base Condensation Approaches

The silylated base condensation method, often referred to as the Vorbrüggen glycosylation, is a widely used and reliable technique for the synthesis of nucleosides. In this approach, the uracil base is first silylated to enhance its nucleophilicity and solubility in organic solvents. The silylated uracil is then reacted with an activated sugar donor, such as an anomeric acetate (B1210297) or halide, in the presence of a Lewis acid catalyst. acs.org For example, the condensation of a glycosyl donor with 2,6-dichloropurine (B15474) using TMSOTf as a catalyst has been shown to produce the β-anomer as a single stereoisomer in high yield. nih.gov

| Glycosylation Method | Description | Catalyst/Promoter | Key Features |

| Direct Coupling | Direct reaction of an activated sugar donor with the nucleobase. mdpi.com | TMSOTf | Can be highly stereoselective depending on the protecting groups. |

| Silylated Base Condensation | Reaction of a silylated nucleobase with an activated sugar donor. acs.org | TMSOTf | A robust and widely applicable method for N-glycosylation. |

Chemical Modifications and Derivatization of the Compound Scaffold

Once the core structure of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil is assembled, further chemical modifications can be introduced to explore structure-activity relationships. The hydroxymethyl group on the uracil ring provides a convenient handle for derivatization. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a point of attachment for other functional groups. The synthesis of 6-(hydroxymethyl)uracil (B1580794) itself can be achieved by the reduction of orotaldehyde, which is prepared from the oxidation of 6-methyluracil. chemicalbook.com

The dioxane moiety also offers opportunities for modification. For example, the hydroxyl group can be derivatized to form esters or ethers. Furthermore, the development of synthetic routes to various substituted uracil derivatives provides a platform for creating a diverse library of analogs. conicet.gov.ar

Modifications at the Uracil Pyrimidine (B1678525) Ring

Functionalization of the pyrimidine ring is a key strategy for creating diverse analogs. Modifications at the carbon and nitrogen atoms of the uracil core can significantly influence the molecule's biological interactions.

The C-5 and C-6 positions of the uracil ring are common targets for substitution to generate analogs with novel properties. A variety of synthetic methods have been developed to introduce carbon-based and heteroatom substituents at these sites.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. Starting from halogenated uracil precursors, such as 5-bromouracil (B15302) or 6-chlorouracil, a wide array of substituents can be introduced. mdpi.com Stille coupling reactions, for example, have been used to create 6-aryl- and 6-acyluracils from a 6-stannane pyrimidine derivative, which itself was prepared from 6-chloro-2,4-dimethoxypyrimidine. tandfonline.com Similarly, Sonogashira coupling enables the introduction of alkynyl groups, and Suzuki-Miyaura reactions are effective for installing aryl moieties. tandfonline.com

Table 1: Selected Methods for C-5 and C-6 Uracil Substitution

| Position | Reaction Type | Precursor | Reagents/Catalyst | Resulting Substituent | Reference |

|---|---|---|---|---|---|

| C-6 | Stille Coupling | 6-Stannylpyrimidine | 1-Iodonaphthalene, Pd Catalyst | Naphthyl | tandfonline.com |

| C-5 | Baylis-Hillman | Adduct from primary amine | Base | Benzyl | tandfonline.com |

| C-6 | Malonic Ester Synthesis | 6-Chlorouracil | Diethyl malonate, NaH, MeI, KOH | Ethyl | tandfonline.comconicet.gov.ar |

| C-5 | Allylation | 5-Formyluracil (B14596) | Bromoallyl compound, Indium | Substituted Allyl | tandfonline.com |

Selective functionalization of the N-1 and N-3 positions of the uracil ring is crucial for modulating the compound's properties. Direct alkylation of uracil can lead to a mixture of products, but specific conditions can favor substitution at one nitrogen over the other. researchgate.net An efficient method for selective N-1 alkylation of N-3 substituted pyrimidine derivatives involves using various alkyl halides with potassium carbonate (K2CO3) as the base in dimethylformamide (DMF) at room temperature. researchgate.net This approach provides good yields and avoids the formation of significant side products. researchgate.net Microwave-assisted synthesis has also proven effective for the rapid and regioselective N-alkylation of uracil derivatives. researchgate.net

Acylation of nucleosides presents a challenge due to the competing nucleophilicity of hydroxyl and amino groups. nih.gov For uracil derivatives, which contain both N-H and O-H groups, chemoselective acylation often requires careful selection of reaction conditions. nih.govrsc.org Protecting-group-free strategies are highly desirable to reduce synthetic steps. nih.gov By tuning the reaction conditions, such as the choice of solvent and the presence or absence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), it is possible to direct acylation toward either the nitrogen or oxygen atoms with high selectivity. nih.gov

Table 2: Conditions for N-Alkylation and N-Acylation of Uracil Derivatives

| Reaction | Position(s) | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| N-Alkylation | N-1 (on N-3 substituted uracil) | Alkyl halide, K2CO3 | DMF, Room Temperature | Good yield, high selectivity | researchgate.net |

| N-Alkylation | N-1 and/or N-3 | Alkylating agent, K2CO3 | DMF, Microwave Irradiation | Rapid, regioselective | researchgate.net |

| N-Acylation | N-1 and/or N-3 | Acylating agent (e.g., Boc2O) | Pyridine/DMF, DMAP catalyst | Can yield diverse products | rsc.org |

Derivatization of the Hydroxymethyl and Dioxane Ring Hydroxyls

The hydroxyl groups on the dioxane-based side chain represent key handles for further chemical modification. Derivatization at these sites, particularly through esterification, etherification, or conjugation to prodrug moieties, is a common strategy to improve the parent molecule's delivery and pharmacological profile.

The hydroxyl groups of the side chain can be readily converted into esters and ethers. These reactions are typically straightforward but may require exhaustive conditions to ensure complete conversion if multiple hydroxyls are present.

Esterification , or acylation, can be accomplished using an excess of an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. For example, exhaustive acetylation can be performed to convert all hydroxyl groups to their corresponding acetate esters. youtube.com

Etherification is commonly achieved via a Williamson-type synthesis. The hydroxyl groups are first deprotonated with a base, such as silver(I) oxide, to form alkoxides. These nucleophiles then react with an alkyl halide (e.g., methyl iodide) in an S_N2 reaction to form the corresponding ethers. youtube.com Using an excess of the alkyl halide ensures exhaustive methylation, converting all available hydroxyls into methoxy (B1213986) groups. youtube.com

Phosphonates are stable isosteres of phosphates that can mimic the natural substrates of enzymes. frontiersin.org However, their negative charge at physiological pH hinders cell membrane permeability. To overcome this, phosphonate (B1237965) prodrug strategies are widely employed, where the charged phosphonate is masked with lipophilic groups that can be cleaved intracellularly to release the active drug. frontiersin.orgnih.gov

A prevalent strategy is the use of acyloxyalkyl esters, such as pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC) groups. frontiersin.orgacs.org These moieties render the molecule neutral, facilitating cell entry. Once inside the cell, esterases cleave the prodrug to generate a hydroxymethyl intermediate, which then spontaneously releases formaldehyde (B43269) to unmask the phosphonate. acs.org

Synthetic routes to these prodrugs vary. One approach involves the direct coupling of the parent alcohol (the hydroxymethyl group) with a pre-functionalized phosphonate reagent, such as bis(POM)-phosphate. nih.gov An alternative method involves converting a phosphonic acid derivative to its prodrug form by reacting it with an agent like chloromethyl pivalate (B1233124) or chloromethyl isopropyl carbonate in the presence of a base. frontiersin.orgacs.org

Table 3: Common Phosphonate Prodrug Moieties

| Prodrug Moiety | Full Name | Cleavage Mechanism | Reference |

|---|---|---|---|

| POM | Pivaloyloxymethyl | Enzymatic (esterase) followed by chemical elimination | frontiersin.orgacs.org |

| POC | Isopropyloxycarbonyloxymethyl | Enzymatic (esterase) followed by chemical elimination | frontiersin.orgacs.org |

| ProTide | Phosphoramidate | Enzymatic (e.g., Cathepsin A, HINT1) | researchgate.netnih.gov |

Advanced Synthetic Strategies for Complex Analogs

The construction of complex nucleoside analogs often requires more sophisticated synthetic approaches than simple functional group interconversions. digitellinc.com Modern organic synthesis provides several powerful strategies for building intricate molecular architectures from simpler precursors.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient route to complex structures. An example applicable to uracil synthesis is the domino Knoevenagel-hetero-Diels-Alder reaction, which can be used to construct annulated (fused-ring) uracil systems in aqueous media. tandfonline.com

Multi-component reactions, such as the Hantzsch reaction, can be adapted to synthesize substituted pyrimidines from starting materials like 5-formyluracil in a one-pot process. conicet.gov.ar Furthermore, the development of robust platforms using organocatalysis enables the construction of highly functionalized and stereochemically complex nucleoside analogs from simple, achiral starting materials. digitellinc.com These advanced methods are critical for lead diversification and creating libraries of complex molecules for biological screening. digitellinc.comnih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Dimethylaminopyridine (DMAP) |

| 5-(2-Bromovinyl)-2'-deoxyuridine |

| 5-Bromouracil |

| 5-Ethynyl-2'-deoxyuridine |

| 5-Formyluracil |

| 5-Iodouracil |

| 5-Vinyl-2'-deoxyuridine |

| 6-Chlorouracil |

| 6-Ethyluracil |

| Acyclovir |

| Adenine (B156593) |

| Alkoxyalkyl ester |

| Azvudine |

| Capecitabine |

| Chloromethyl isopropyl carbonate |

| Chloromethyl pivalate |

| Clofarabine |

| Cytarabine |

| Diethyl malonate |

| Dimethylformamide (DMF) |

| Gemcitabine |

| Guanine (B1146940) |

| Isopropoxycarbonyloxymethyl (POC) |

| Methyl iodide |

| Pivaloyloxymethyl (POM) |

| Potassium carbonate (K2CO3) |

| Silver(I) oxide |

| Tenofovir alafenamide |

| Thymine (B56734) |

| Uracil |

One-Pot Synthesis Approaches

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. While specific one-pot syntheses for this compound are not extensively documented, the principles of one-pot reactions in nucleoside chemistry can be applied to its synthesis. These approaches often involve the in-situ generation of a reactive intermediate followed by its reaction with a nucleobase.

For instance, a one-pot approach to synthesizing uracil derivatives has been reported, which could be adapted for the target compound. actascientific.com This often involves the condensation of a functionalized dioxane precursor with a silylated uracil in the presence of a Lewis acid catalyst, a method known as the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction. wikipedia.org A one-pot variation of this reaction would involve the silylation of uracil and its subsequent coupling to the dioxane moiety in the same reaction vessel, streamlining the process. wikipedia.org

Research into the one-pot synthesis of fused uracil derivatives also provides valuable insights. scirp.orgresearchgate.net These methods often involve the reaction of a 6-aminouracil (B15529) derivative with other reactants in a single step to build complex heterocyclic systems. juniperpublishers.com While not a direct synthesis of the target compound, these methodologies showcase the feasibility of constructing complex uracil-containing molecules in a one-pot fashion.

Table 1: Illustrative One-Pot Synthesis Approaches for Uracil Derivatives

| Entry | Reactants | Catalyst/Reagents | Product Type | Reported Yield (%) |

| 1 | 6-Chlorouracil, 1-(Bromomethyl)benzene, Methyl iodide | K2CO3, DMF | N-substituted uracil derivative | 85-87 |

| 2 | 6-Hydrazinyl-1-methyluracil, Aromatic aldehyde | Ethanol | Hydrazone derivative of uracil | 79-94 |

This table presents examples of one-pot syntheses for various uracil derivatives, which could conceptually be adapted for the synthesis of the target compound.

Multi-Component Reactions in Dioxane Nucleoside Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools in diversity-oriented synthesis. nih.gov Their application in nucleoside chemistry allows for the rapid generation of libraries of novel analogs for biological screening. nih.gov

While specific MCRs for the direct synthesis of this compound are not prominent in the literature, established MCRs in nucleoside chemistry could be conceptually applied. The Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea, is a classic MCR for the synthesis of dihydropyrimidines, which are structurally related to the uracil moiety. It is conceivable that a functionalized aldehyde derived from a dioxane scaffold could participate in a Biginelli-type reaction to construct the uracil ring onto the dioxane framework in a single step.

Another versatile MCR is the Ugi four-component reaction (U-4CR), which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov This reaction has been employed to modify nucleosides, for example, by introducing diverse substituents at the C-5 position of uracil. nih.gov A creative application of this reaction could involve using a dioxane-derived component as one of the starting materials to build a complex nucleoside analog.

The development of novel MCRs for the synthesis of nucleoside analogs, including those with a dioxane core, remains an active area of research. youtube.com These strategies hold the promise of providing efficient and modular routes to a wide range of structurally diverse compounds. nih.gov

Table 2: Examples of Multi-Component Reactions in Nucleoside Chemistry

| Reaction Name | Components | Resulting Scaffold | Potential Application for Dioxane Nucleosides |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidine | Synthesis of the uracil ring onto a dioxane-derived aldehyde. |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | Functionalization of a pre-formed dioxane-uracil scaffold or incorporation of a dioxane-containing component. |

| Mannich Reaction | Aldehyde, Amine, Active hydrogen compound | β-Amino carbonyl compound | Modification of the uracil or dioxane moiety. nih.gov |

This table illustrates the potential of applying known multi-component reactions to the synthesis of dioxane-containing nucleoside analogs.

Structural Characterization and Conformational Analysis of Dioxane Nucleosides

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the verification of the chemical structure and purity of newly synthesized compounds. For (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemical arrangement of atoms. For this compound, both ¹H and ¹³C NMR spectra are critical for confirming its structure.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the uracil (B121893) base, the dioxane ring, and the hydroxymethyl group. The protons on the uracil ring (H-5 and H-6) would appear as doublets, with their chemical shifts influenced by the electronic environment of the pyrimidine (B1678525) ring. The protons of the 1,4-dioxane (B91453) ring would present a more complex pattern of multiplets due to their diastereotopic nature and coupling with adjacent protons. The chemical shifts and coupling constants of these protons are particularly informative for determining the conformation of the dioxane ring. The protons of the hydroxymethyl group would likely appear as a doublet, which could be broadened or exchangeable in the presence of a protic solvent.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Uracil H-6 | 7.5 - 8.0 | - |

| Uracil H-5 | 5.6 - 6.0 | - |

| Dioxane H-2 | 5.8 - 6.2 | 75 - 80 |

| Dioxane H-3, H-5 | 3.5 - 4.5 | 65 - 75 |

| Dioxane H-6 | 3.5 - 4.0 | 70 - 75 |

| Hydroxymethyl CH₂ | 3.6 - 3.9 | 60 - 65 |

| Uracil C-2 | - | 150 - 155 |

| Uracil C-4 | - | 162 - 167 |

| Uracil C-6 | - | 140 - 145 |

| Uracil C-5 | - | 100 - 105 |

Note: This is a table of predicted values based on analogous compounds and general NMR principles.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-O functional groups. The N-H stretching vibrations of the uracil ring would typically appear in the region of 3100-3300 cm⁻¹. The carbonyl (C=O) stretching bands of the uracil moiety are expected to be strong and appear in the range of 1650-1750 cm⁻¹. The C=C stretching vibration of the uracil ring would be observed around 1600-1650 cm⁻¹. The C-O stretching vibrations of the dioxane ring and the hydroxymethyl group would be prominent in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would likely involve cleavage of the glycosidic-like bond between the uracil base and the dioxane ring, leading to fragments corresponding to the uracil base and the dioxane moiety. Further fragmentation of the dioxane ring could occur through characteristic pathways for cyclic ethers, such as the loss of formaldehyde (B43269) (CH₂O) units. nist.govnih.gov

| Functional Group | Expected IR Absorption Band (cm⁻¹) |

| N-H stretching (Uracil) | 3100 - 3300 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=O stretching (Uracil) | 1650 - 1750 |

| C=C stretching (Uracil) | 1600 - 1650 |

| C-O stretching (Dioxane & Hydroxymethyl) | 1000 - 1300 |

Note: This table presents expected IR absorption bands based on known data for similar functional groups.

X-ray Crystallographic Studies of Solid-State Conformations

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including its absolute configuration, conformational preferences, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would be invaluable for unambiguously determining its molecular structure. The analysis would reveal the precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the uracil base to the 1,4-dioxane ring. Crucially, for chiral molecules, X-ray crystallography can establish the absolute configuration of the stereocenters at C2 and C6 of the dioxane ring. The crystal packing arrangement would also be elucidated, showing how the individual molecules are organized in the crystal lattice. Studies on related dioxane-containing adducts have provided insights into their crystal packing. researchgate.net

The solid-state structure of this compound is expected to be significantly influenced by intermolecular hydrogen bonding. The uracil moiety possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, while the hydroxymethyl group provides an additional hydroxyl group capable of both donating and accepting hydrogen bonds. These functional groups are likely to participate in an extensive network of intermolecular hydrogen bonds, which would play a crucial role in stabilizing the crystal lattice. The analysis of these hydrogen bonding networks provides insights into the supramolecular assembly of the compound.

Conformational Analysis in Solution and Theoretical Considerations

The conformation of this compound in solution is likely to be dynamic, with the 1,4-dioxane ring undergoing conformational changes. The 1,4-dioxane ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of bulky substituents, such as the uracil and hydroxymethyl groups, can influence the conformational equilibrium.

Computational studies, using methods such as density functional theory (DFT), can provide valuable insights into the relative energies of different conformers and the barriers to their interconversion. Such theoretical calculations can help to predict the most stable conformation in the gas phase or in solution. For the title compound, it is expected that the chair conformation of the dioxane ring would be the most populated, with the substituents preferentially occupying equatorial positions to minimize steric hindrance. The possibility of intramolecular hydrogen bonding between the hydroxymethyl group and the uracil base could also influence the conformational preference. Conformational calculations on related 1,2-anhydro-pyranose structures have shown good agreement between experimental data and theoretical models. nih.gov

Dioxane Ring Pucker and Pseudorotation Analysis

The six-membered 1,4-dioxane ring, unlike the five-membered furanose ring of natural nucleosides, does not undergo pseudorotation. Instead, it adopts a limited set of well-defined, rigid conformations. The most stable and predominant conformation for the 1,4-dioxane ring is the chair form.

In the specific case of 1-(R)-[6-(R)-hydroxymethyl-1,4-dioxan-2-yl] uracil, X-ray crystallographic studies have definitively shown that the dioxane ring adopts a chair conformation. researchgate.net This conformation minimizes torsional and steric strain within the ring. In this arrangement, the substituents can occupy either axial or equatorial positions. The precise puckering of the chair can be described by specific torsion angles within the ring, which dictate the exact three-dimensional shape. For other substituted dioxane rings, such as (5-n-Hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol, the chair conformation is also observed, indicating this is a highly stable arrangement for this class of compounds. nih.gov

The puckering parameters for a six-membered ring, while not described by a continuous pseudorotation wheel like five-membered rings, can be quantified. For a related 1,3-dioxane (B1201747) ring fused to an oxolane ring, detailed puckering parameters have been calculated, demonstrating the quantitative characterization of the chair-like conformation. For the title compound, the chair form is the key descriptor of its sugar moiety's structure.

Table 1: Dioxane Ring Conformation in Selected Compounds

| Compound | Ring System | Observed Conformation |

|---|---|---|

| 1-(R)-[6-(R)-hydroxymethyl-1,4-dioxan-2-yl] uracil | 1,4-Dioxane | Chair researchgate.net |

| (5-n-Hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol | 1,3-Dioxane | Chair nih.gov |

N-Glycosidic Torsion Angle Conformations

The N-glycosidic bond allows for two primary conformational ranges: syn and anti. In the anti conformation, the bulk of the base is turned away from the sugar ring, which is the predominant form in standard DNA and RNA structures. In the syn conformation, the base is positioned over the sugar ring.

For 1-(R)-[6-(R)-hydroxymethyl-1,4-dioxan-2-yl] uracil, the uracil base adopts an anti conformation. This places the C6-H of the uracil ring away from the dioxane ring, which is sterically favorable. This conformation is typical for most pyrimidine nucleosides and their analogues. The rigidity of the dioxane chair conformation, compared to the flexible furanose ring, likely further restricts the rotation around the N-glycosidic bond, strongly favoring the anti orientation.

Table 2: Definition and Common Conformations of the N-Glycosidic Torsion Angle (χ)

| Parameter | Definition for Pyrimidines | anti Conformation Range | syn Conformation Range |

|---|

Influence of Stereochemistry on Overall Molecular Geometry

The crystallographically characterized structure is the 1-(R)-[6-(R)-hydroxymethyl-1,4-dioxan-2-yl] uracil isomer. researchgate.net In this (R,R) configuration, the dioxane ring adopts a chair conformation where both the uracil base at C2 and the hydroxymethyl group at C6 are positioned equatorially. An equatorial placement is generally more stable for bulky substituents as it minimizes steric clashes with the rest of the ring (1,3-diaxial interactions).

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(R)-[6-(R)-hydroxymethyl-1,4-dioxan-2-yl] uracil |

| (5-n-Hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol |

| N-[(1R,5S,6S,9S)-5-hydroxymethyl-3,3,9-trimethyl-8-oxo-2,4,7-trioxabicyclo[4.3.0]nonan-9-yl]acetamide |

Biochemical and Molecular Activity Investigations

Pre-clinical Antiviral Activity Evaluation

The evaluation of 1,4-dioxane (B91453) nucleoside analogues as antiviral agents has been an area of scientific inquiry. These compounds are structurally related to nucleoside 2',3'-dialdehydes, which are known to exist as six-membered cyclic acetals and possess biological activity. This structural similarity prompted the synthesis and testing of various 1,4-dioxane nucleosides.

Pre-clinical studies of 1,4-dioxane nucleoside analogues, specifically those with guanine (B1146940) and adenine (B156593) bases, were conducted to determine their efficacy against several viruses, including DNA viruses. In cell culture assays, these compounds were tested against Simplexvirus (Herpes Simplex Virus) and Vaccinia virus. The results indicated that these particular analogues did not exhibit significant antiviral activity against the tested DNA viruses nih.gov. While the uracil-containing compound was not the primary focus of this specific study, the general lack of potent activity for this class of dioxane nucleosides in these assays is noteworthy.

The screening of 1,4-dioxane nucleosides also included evaluations against RNA viruses. The adenine and guanine analogues were tested against the human Parainfluenza Virus 3, but showed no significant inhibitory effects nih.gov.

However, a related study on a constituent part of the target molecule, (R)-2-hydroxymethyl-[1,4]dioxane, revealed antiviral potential. This intermediate compound, lacking the uracil (B121893) base, was identified as an effective inhibitor of Sindbis virus (SINV), a prototypic alphavirus, which is a type of RNA virus. It demonstrated an EC₅₀ (50% effective concentration) of 3.4 μM in inhibiting SINV replication without being cytotoxic to the host cells at concentrations up to 1 mM nih.gov. This finding suggests that the dioxane ring itself may contribute to antiviral activity against certain RNA viruses.

Broad-spectrum screening of 1,4-dioxane nucleoside analogues has been limited. The available research on adenine and guanine-substituted dioxane nucleosides showed a general lack of significant activity when screened against a panel including both DNA (Simplexvirus, Vaccinia) and RNA (Parainfluenza Virus 3) viruses nih.gov. In contrast, the dioxane component (R)-2-hydroxymethyl-[1,4]dioxane displayed targeted activity against the RNA virus SINV, suggesting that antiviral properties may be specific and not necessarily broad-spectrum nih.gov.

| Compound | Virus | Virus Type | Assay System | Result | Reference |

|---|---|---|---|---|---|

| Guanine and Adenine Dioxane Nucleosides | Simplexvirus | DNA | Cell Culture | No Significant Activity | nih.gov |

| Guanine and Adenine Dioxane Nucleosides | Vaccinia Virus | DNA | Cell Culture | No Significant Activity | nih.gov |

| Guanine and Adenine Dioxane Nucleosides | Parainfluenza Virus 3 | RNA | Cell Culture | No Significant Activity | nih.gov |

| (R)-2-hydroxymethyl- nih.govnih.govdioxane | Sindbis Virus (SINV) | RNA | Cell Culture (BHK cells) | EC₅₀ = 3.4 μM | nih.gov |

Pre-clinical Anticancer Activity Screening in Cell Lines

Nucleoside analogues have historically been a cornerstone of cancer chemotherapy nih.gov. Their mechanism often involves mimicking natural nucleosides to interfere with nucleic acid synthesis and other critical cellular processes mdpi.com. While numerous uracil derivatives and other nucleoside analogues have been evaluated for anticancer effects, specific data on (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil is not available in the reviewed literature.

There is no specific information in the referenced literature regarding the evaluation of this compound for its ability to inhibit proliferation in tumor cell models. While related classes of compounds, such as the dioxolane nucleoside analogue L-(-)-dioxolane-cytidine, have demonstrated anticancer activity against hepatocellular and prostate cancer cell lines, similar testing for the dioxane-uracil compound has not been reported nih.gov. Other novel uracil derivatives have been synthesized and shown to inhibit the proliferation of breast cancer cells, but these compounds are structurally distinct from the dioxane analogue nih.govresearchgate.net.

Given the absence of data on the anticancer activity of this compound, its specific mechanisms of cytostatic or cytotoxic effects have not been elucidated. However, based on the established mechanisms of other anticancer nucleoside analogues, several hypothetical pathways could be considered.

If the compound were to exhibit anticancer properties, it would likely require intracellular phosphorylation to its active triphosphate form by cellular kinases nih.gov. This active metabolite could then exert its effects through several mechanisms:

Inhibition of DNA and RNA Synthesis: The triphosphate analogue could act as a competitive inhibitor of DNA and/or RNA polymerases, thereby halting the replication and transcription processes necessary for cell division mdpi.com.

DNA Chain Termination: Incorporation of the analogue into a growing DNA strand could lead to chain termination, as the modified sugar moiety might prevent the addition of the next nucleotide nih.gov. This leads to DNA damage, cell cycle arrest, and ultimately apoptosis nih.gov.

Enzyme Inhibition: Uracil and cytidine (B196190) analogues are well-known inhibitors of enzymes involved in nucleotide metabolism. For instance, thymidylate synthase, a key enzyme in the de novo synthesis of thymidine, is a major target for drugs like 5-Fluorouracil nih.gov. It is plausible that a dioxane-uracil derivative could interfere with this or other essential enzymes in the pyrimidine (B1678525) synthesis pathway.

These potential mechanisms remain speculative without direct experimental evidence from studies on this compound.

Investigations into the Biochemical and Molecular Activity of this compound Remain Elusive

Despite extensive searches of scientific literature and chemical databases, detailed information regarding the specific biochemical and molecular activity of the compound this compound is not publicly available.

While research exists for structurally related nucleoside analogs, particularly those containing a uracil moiety, specific data on the enzyme inhibition, incorporation into nucleic acids, modulation of cellular pathways, and structure-activity relationships of this compound could not be located.

Scientific investigations have been conducted on similar but distinct molecules. For instance, a study on 1,4-dioxane nucleoside analogues related to nucleoside dialdehydes explored their potential antiviral properties. However, the specific compound was not among those evaluated, and the tested analogues did not exhibit significant antiviral activity. nih.gov

Research into other uracil derivatives, such as 5-substituted and 6-substituted uracils, has been more extensive, with studies exploring their potential as antiviral and anticancer agents. mdpi.comnih.govnih.govresearchgate.net These studies often focus on modifications to the uracil base or the sugar moiety, which can significantly impact their biological activity. For example, derivatives of 5-substituted uracils have been investigated for their ability to inhibit various viruses and mycobacteria. mdpi.comnih.gov Similarly, uracil-azole hybrids have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. nih.gov

However, the unique structural feature of this compound is the 1,4-dioxan ring attached to the uracil base. The influence of this specific heterocyclic system on the compound's interaction with biological targets remains uncharacterized in published literature.

Structure-Activity Relationship (SAR) Analysis

Correlation of Nucleobase Modifications with Activity Profiles

The identity of the nucleobase attached to the dioxane scaffold is a critical determinant of the molecule's biological activity profile. While the uracil base defines the primary compound of interest, studies on analogues with different bases provide essential structure-activity relationship (SAR) insights.

Research into a series of 1,4-dioxane nucleoside analogues, where the sugar moiety was replaced by a (hydroxymethyl)dioxane ring, revealed that the specific nucleobase has a profound impact on antiviral efficacy. For instance, analogues constructed with guanine and adenine did not exhibit significant antiviral activity. nih.gov This suggests that for this particular dioxane scaffold, purine (B94841) bases may not be optimal for inducing a biological response.

In other, broader studies on nucleoside analogues, a general trend has been observed where cytosine-based analogues are often more active than their uracil counterparts. nih.gov Conversely, the conversion of thymine (B56734) to deoxyuracil (dU) by removing the 5-methyl group has been shown to slightly decrease the stability of DNA:RNA duplexes. However, further modification at this position, such as the introduction of a 5-propynyl group to deoxyuridine, can substantially increase duplex stability, indicating that substitutions on the uracil ring itself are a key avenue for modulating activity.

| Nucleobase Modification | Observed Effect on Activity/Stability |

| Guanine/Adenine | No significant antiviral activity observed in specific 1,4-dioxane analogues. nih.gov |

| Cytosine vs. Uracil | Cytosine-based analogues can be more active in certain SAR studies. nih.gov |

| Uracil (from Thymine) | Removal of the 5-methyl group to form deoxyuracil slightly decreases duplex stability. |

| 5-Propynyl Uracil | Addition of a 5-propynyl group significantly increases duplex stability. |

Impact of Dioxane Ring Substituents and Configuration on Activity

Substituents on the 1,4-dioxane ring and their spatial arrangement are fundamental to biological activity. The hydroxymethyl group at the 6-position is a key feature of the title compound.

In studies of related dioxane-based compounds designed to inhibit Sindbis virus replication, a (R)-2-hydroxymethyl- nih.govnih.govdioxane intermediate proved to be a more potent antiviral agent than the more complex target molecule it was used to synthesize. nih.gov This specific compound demonstrated an EC50 (half-maximal effective concentration) of 3.4 µM, highlighting the efficacy of this particular substitution pattern. nih.gov

Further research into molecules where two dioxane rings were linked together showed that the length and nature of this linker were critical. A three-carbon linker provided an inhibitor with an EC50 of 14 µM, whereas linkers with four or five carbons were significantly less active, with EC50 values of 1500 µM and 1000 µM, respectively. nih.gov This demonstrates a strict structural requirement for activity, where the dioxane ring and its substituents must fit precisely into a biological target, in this case, a hydrophobic pocket in the viral capsid protein. nih.gov

| Dioxane Ring Analogue | Biological Activity (Sindbis Virus) |

| (R)-2-hydroxymethyl- nih.govnih.govdioxane | EC50 = 3.4 µM nih.gov |

| Bis-dioxane (3-carbon linker) | EC50 = 14 µM nih.gov |

| Bis-dioxane (4-carbon linker) | EC50 = 1500 µM nih.gov |

| Bis-dioxane (5-carbon linker) | EC50 = 1000 µM nih.gov |

Stereochemical Preferences for Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a paramount factor for the biological efficacy of dioxane-based nucleosides. The relative orientation of the nucleobase and the hydroxymethyl group on the dioxane ring can lead to different diastereomers, which often possess vastly different activity levels.

In the development of novel nucleotide analogues with a dioxane scaffold for incorporation into siRNA, it was discovered that melting temperatures (T(m)) of the resulting RNA duplexes differed significantly depending on the chirality within the six-membered dioxane ring. nih.govresearchgate.net This indicates that the specific 3D shape of the dioxane nucleoside directly influences its binding properties within a nucleic acid duplex.

The critical role of stereochemistry is further emphasized in studies of related dioxolane nucleosides, such as β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) uracil) (l-BHDU). This l-enantiomer (B50610) is a potent and selective inhibitor of the varicella-zoster virus (VZV), while the d-enantiomer would be expected to have much lower or no activity. acs.org The synthesis of enantiomerically pure (R)-2-Hydroxymethyl-1,4-dioxane has been achieved, providing the necessary building blocks to create stereochemically defined nucleoside analogues for biological testing. nih.gov Research on bis-dioxane inhibitors of the Sindbis virus also specified a required R,R connecting stereochemistry for the linker, underscoring the precise spatial requirements for effective binding. nih.gov

Oligonucleotide Incorporation and Stability Studies

Beyond its activity as a standalone molecule, this compound's utility can be evaluated by its incorporation into oligonucleotides, which are short nucleic acid polymers with therapeutic potential.

Effects on Duplex Stability and Hybridization Properties

When a modified nucleotide like a dioxane-uracil analogue is incorporated into an oligonucleotide, it can alter the stability of the duplex formed with a complementary DNA or RNA strand. This stability is often measured by the melting temperature (T(m)), the temperature at which half of the duplexes dissociate.

Studies on novel nucleotide analogues with a central dioxane ring showed that their incorporation into double-stranded RNA sequences had a measurable impact on duplex stability. nih.gov While the dioxane scaffold itself had an effect, the chirality of the substituents on the ring was a more significant factor in determining the final T(m) value. nih.govresearchgate.net

Generally, for pyrimidine nucleotides, modifications at the C-5 position of the base, such as with 5-propynyl dU, are known to substantially increase duplex stability. nih.gov In contrast, modifications that replace the natural deoxyribose sugar can have varied effects. While some sugar modifications, particularly at the 2'-position, can enhance stability, many others lead to diminished hybrid stability. nih.gov For oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridines, the modified residues produced a stabilizing effect on duplexes with complementary RNA, increasing the T(m) by 0.4–3.9°C per modification. nih.gov This stabilization was attributed in part to the sugar's conformational preference (an N-type pucker) and the neutralization of phosphate (B84403) charges by the linker's ammonium (B1175870) group. nih.gov

| Modification Type | Effect on Duplex Stability (T(m)) |

| Dioxane Ring Chirality | Different diastereomers lead to significant differences in T(m) values. nih.govresearchgate.net |

| 5-Propynyl dU | Substantially increases duplex stability. |

| 5-(N-aminohexyl)carbamoyl-2′-O-methyluridine | Increases T(m) by 0.4–3.9°C per modification in an ODN/RNA duplex. nih.gov |

Enzymatic Stability in Nucleic Acid Contexts

A major challenge for oligonucleotide-based therapeutics is their rapid degradation by nucleases in the body. Chemical modifications, such as the replacement of the sugar with a dioxane ring, are often introduced to enhance resistance to this enzymatic breakdown.

The natural phosphodiester backbone of nucleic acids is susceptible to hydrolysis by various nucleases. Modifications that alter the sugar-phosphate backbone can confer significant nuclease resistance. For example, phosphorothioate (B77711) linkages, where a non-bridging oxygen in the phosphate group is replaced by sulfur, are well-known to increase nuclease resistance. researchgate.netnih.gov Similarly, replacing the entire ribose sugar with a non-natural scaffold like dioxane is a strategy aimed at preventing recognition and cleavage by enzymes. Studies on oligonucleotides containing modified uridines showed that they possessed significantly higher resistance to degradation by snake venom phosphodiesterase compared to unmodified oligonucleotides. nih.gov This enhanced stability is a crucial property for any nucleoside analogue intended for use in therapeutic oligonucleotides.

Computational and Theoretical Studies of 6 Hydroxymethyl 1,4 Dioxan 2 Yl Uracil Analogs

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil, docking studies would be employed to predict its binding affinity and mode of interaction with a specific biological target, such as a viral or human enzyme. For instance, uracil (B121893) derivatives have been investigated as inhibitors of enzymes like thymidylate synthase (TS) and uracil-DNA glycosylase (UNG). nih.govresearchgate.netnih.gov Docking simulations would place the uracil analog into the active site of the target protein, and scoring functions would estimate the binding energy.

Following docking, molecular dynamics (MD) simulations are often used to refine the binding pose and assess the stability of the ligand-protein complex over time. nih.govnih.gov MD simulations provide an atomistic level view of the dynamic behavior of the complex, taking into account the flexibility of both the ligand and the protein. nih.govyoutube.com This allows for the analysis of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. For this compound, MD simulations could reveal how the hydroxymethyl and dioxane moieties contribute to binding and selectivity.

Table 1: Illustrative Molecular Docking Results for a this compound Analog against Thymidylate Synthase

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | 4 |

| Interacting Residues | Arg50, Asn112, Tyr258 |

| RMSD (Å) | 1.2 |

This table is illustrative and does not represent actual experimental data.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govacs.orgnih.gov For this compound, these calculations can provide insights into its intrinsic properties, such as charge distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). nih.gov These properties are crucial for understanding the molecule's reactivity and its ability to participate in non-covalent interactions with its biological target.

The reactivity of uracil and its derivatives can be significantly influenced by their electronic properties. nih.govacs.orgnih.gov For example, the sites of electrophilic or nucleophilic attack can be predicted by analyzing the molecular electrostatic potential and the Fukui functions. Such studies can help in understanding the metabolic fate of the compound or its mechanism of action if it acts as a covalent inhibitor.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

| Dipole Moment (Debye) | 4.2 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 5.3 |

This table is illustrative and does not represent actual computational data.

Prediction of Conformational Preferences and Energetics

The three-dimensional shape of a molecule is critical for its biological activity. The conformational preferences of this compound would be determined by the rotational freedom around its single bonds. The 1,4-dioxane (B91453) ring typically adopts a chair conformation. nih.gov Computational methods, including molecular mechanics and quantum chemistry, can be used to perform a systematic conformational search to identify the low-energy conformers of the molecule.

The relative energies of these conformers, as well as the energy barriers for interconversion, can be calculated to understand the molecule's flexibility. nih.gov The conformation of the nucleoside analog in solution and within a protein's binding site can be different, and understanding these preferences is key to designing effective inhibitors. acs.org

De Novo Design of Novel Analogs Based on Computational Insights

The insights gained from molecular docking, MD simulations, and quantum chemical calculations can be used in a rational, de novo design process to create novel analogs of this compound with potentially improved properties. researchgate.netresearchgate.net For example, if docking studies reveal an unoccupied pocket in the active site of the target enzyme, new functional groups can be added to the parent molecule to exploit this space and enhance binding affinity.

Structure-based virtual screening and computational predictions of ADME (absorption, distribution, metabolism, and excretion) properties can further guide the design of new compounds. researchgate.net This iterative process of computational design, followed by synthesis and experimental testing, is a powerful strategy in modern drug discovery to accelerate the development of new therapeutic agents. nih.gov

Future Directions and Research Perspectives in Dioxane Nucleoside Analog Chemistry

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

The synthesis of nucleoside analogs has traditionally relied on multi-step chemical methods, which can be inefficient and environmentally taxing. nih.gov A significant shift towards greener and more efficient synthetic strategies is underway, with chemoenzymatic and biocatalytic routes at the forefront. tandfonline.comburleylabs.co.uk These approaches utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform specific chemical transformations with high stereo- and regioselectivity under mild, aqueous conditions. nih.govresearchgate.net

Future research will likely focus on expanding the toolbox of biocatalysts for dioxane nucleoside analog synthesis. Key enzyme classes include:

Nucleoside phosphorylases (NPs): These enzymes catalyze the reversible phosphorolysis of nucleosides, allowing for the exchange of nucleobases. tandfonline.comtandfonline.com Pyrimidine (B1678525) nucleoside phosphorylases (PyNPs) and purine (B94841) nucleoside phosphorylases (PuNPs) have been instrumental in preparing a variety of ribonucleosides. nih.gov

Nucleoside 2'-deoxyribosyltransferases (NDTs): NDTs facilitate nucleobase exchange, providing an alternative to NPs for generating nucleoside analogs. nih.govrsc.org

Kinases and Phosphopentomutases: These enzymes are crucial for synthesizing key intermediates like α-D-pentose 1-phosphates, which are precursors in enzymatic nucleoside synthesis. tandfonline.com

The integration of biocatalysis with chemical synthesis in a "chemoenzymatic" approach allows for a convergent and step-efficient preparation of complex molecules. nih.govresearchgate.net For instance, an enzymatic step can be used to create a chiral intermediate that is then elaborated upon using traditional chemical methods. A major challenge remains in adapting these enzymatic systems, which have evolved for natural furanose sugars, to accept the unnatural 1,4-dioxane (B91453) scaffold. Future work will involve enzyme engineering and directed evolution to broaden the substrate scope of these biocatalysts to efficiently synthesize analogs like (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil. The use of immobilized enzymes is also a growing trend, as it enhances catalyst stability, allows for reuse, and simplifies product purification, making the industrial-scale production of these compounds more feasible. researchgate.net

| Enzyme Class | Catalytic Function | Application in Dioxane Nucleoside Analog Synthesis |

| Nucleoside Phosphorylases (NPs) | Reversible phosphorolysis of nucleosides | Installation of various nucleobases (e.g., uracil) onto a pre-formed dioxane-phosphate scaffold. tandfonline.com |

| Transglycosylases (e.g., NDTs) | Catalyze nucleobase exchange between a donor and an acceptor sugar | Transfer of uracil (B121893) to a dioxane-based sugar donor. nih.govrsc.org |

| Kinases/Phosphomutases | Phosphorylation of sugar moieties | Synthesis of dioxane-1-phosphate intermediates required for NP-catalyzed reactions. tandfonline.com |

Exploration of New Biological Targets and Disease Areas

Initial studies on dioxane nucleoside analogs have primarily focused on their antiviral and anticancer activities. nih.govnih.gov However, the unique structural and chemical properties of the dioxane ring suggest that their therapeutic potential may extend to a broader range of diseases.

Future research will involve screening this compound and its derivatives against a wider array of biological targets.

Antiviral Activity: While early analogs showed limited significant antiviral activity, the development of new derivatives warrants re-evaluation against a panel of viruses, including DNA viruses like Herpes Simplex Virus (HSV) and RNA viruses such as Human Immunodeficiency Virus (HIV) and coronaviruses. nih.gov The structural stability of the dioxane ring might offer an advantage against viral polymerases or other enzymes.

Anticancer Activity: Some dioxane nucleosides have demonstrated antitumor activity against cancer cell lines. nih.gov Future work should explore their efficacy in a broader range of cancers and investigate their mechanisms of action, which could involve inhibition of DNA synthesis or other cellular processes. mdpi.comnih.gov

RNA Interference (RNAi): Dioxane-based nucleotide analogs have been successfully incorporated into small interfering RNAs (siRNAs). acs.orgresearchgate.net These modified siRNAs have shown improved off-target profiles, a critical aspect for the safety of RNAi therapeutics. The chirality of the dioxane scaffold was found to be crucial for in vivo efficacy. acs.orgresearchgate.net This opens a promising avenue for using this compound derivatives in gene silencing therapies.

Neurodegenerative Diseases: Multi-target compounds incorporating a 1,4-dioxane moiety have shown potential for treating complex conditions like Parkinson's disease and schizophrenia by interacting with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov This suggests that appropriately functionalized dioxane nucleoside analogs could be designed to target pathways relevant to neurodegeneration.

| Disease Area | Potential Biological Target | Rationale for Dioxane Nucleoside Analogs |

| Virology | Viral Polymerases, Helicases, Proteases | Structural mimics of natural nucleosides that can act as chain terminators or enzyme inhibitors. mdpi.com |

| Oncology | DNA Polymerases, Ribonucleotide Reductase | Interference with rapid DNA replication in cancer cells. mdpi.comnih.gov |

| RNAi Therapeutics | RISC (RNA-induced silencing complex) | Incorporation into siRNAs to modulate stability and reduce off-target gene silencing. acs.org |

| Neurology | G-protein coupled receptors (e.g., Dopamine, Serotonin) | Scaffold for developing multi-target ligands for complex neurological disorders. nih.gov |

Application as Molecular Probes in Biochemical Pathways

The study of complex biological systems often requires tools that can track and report on specific molecular events. Nucleoside analogs, when appropriately labeled, can serve as powerful molecular probes to investigate biochemical pathways. researchgate.net

The future application of this compound derivatives as molecular probes is a promising research direction. This involves modifying the analog to incorporate a reporter group, such as:

Fluorescent Dyes: Attaching an environment-sensitive fluorophore to the dioxane nucleoside analog can create a probe whose fluorescence changes upon binding to a target enzyme. nih.govnih.gov This is highly valuable for developing competitive binding assays and for use in high-throughput screening to identify inhibitors. nih.gov

Radioisotopes: Radiolabeled versions of dioxane nucleoside analogs could be developed for use in Positron Emission Tomography (PET) imaging. These probes would allow for the non-invasive, in vivo assessment of biological processes like cell proliferation or the metabolic activity of tumors. researchgate.net

By mimicking natural nucleosides, these probes can be taken up by cells and enter metabolic or signaling pathways. nih.gov Their unique dioxane structure would likely confer resistance to degradation, potentially leading to a longer biological half-life and clearer signal compared to probes based on natural nucleosides. mdpi.com This would enable researchers to better understand how cells process these analogs and to visualize the activity of specific enzymes or transporters in real-time within a living system.

Design of Multi-Targeted Dioxane Nucleoside Analogs

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. The design of single chemical entities that can modulate multiple biological targets simultaneously—so-called multi-target-directed ligands—is an emerging and powerful therapeutic strategy. nih.gov

The 1,4-dioxane scaffold is well-suited for the development of multi-target agents. Research has already demonstrated that non-nucleoside compounds containing a 1,4-dioxane ring can be designed to interact with both dopamine and serotonin receptors, which is beneficial for treating schizophrenia. nih.gov This concept can be extended to dioxane nucleoside analogs.

Future research will focus on designing hybrid molecules that combine the features of this compound with other pharmacophores. For example, a dioxane nucleoside analog could be designed to:

Exhibit broad-spectrum antiviral activity against multiple viruses. nih.gov

Possess both anticancer and antiviral properties, a useful strategy for treating virus-associated cancers like those caused by the Epstein-Barr virus. plos.org

Inhibit a key metabolic enzyme while also blocking a signaling pathway involved in cell proliferation.

This approach requires a deep understanding of the structure-activity relationships for each target and sophisticated molecular modeling to design a single molecule capable of fitting into multiple binding sites. The development of such multi-targeted analogs could lead to more effective therapies with potentially lower risks of drug resistance.

Advancements in High-Throughput Screening and Lead Optimization Strategies

The discovery of new drugs is a long and resource-intensive process. Advancements in automation and computational chemistry are accelerating the early stages of this pipeline, from initial hit identification to lead optimization. nih.govbiobide.com

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds against a specific biological target to identify "hits"—molecules that show the desired activity. nuvisan.com Libraries of diverse dioxane nucleoside analogs can be synthesized and screened to quickly identify promising starting points for drug development. selleckchem.comselleckchem.com Fluorescence-based assays, potentially using the molecular probes described in section 6.3, are particularly well-suited for HTS. nih.govnih.gov

Once a hit is identified, Lead Optimization begins. This is a complex, multi-parameter process where the chemical structure of the hit is systematically modified to improve its properties. biobide.comcreative-bioarray.com The goal is to enhance potency and selectivity while improving pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion - ADME) and reducing toxicity. creative-bioarray.comaltasciences.com

Modern lead optimization heavily relies on computational tools and iterative cycles of design, synthesis, and testing. nih.gov

| Stage | Objective | Key Methodologies |

| 1. Hit Identification | To identify initial compounds with desired biological activity from a large library. | High-Throughput Screening (HTS) of compound libraries using automated, miniaturized assays (e.g., fluorescence, luminescence). nuvisan.com |

| 2. Hit-to-Lead | To confirm the activity of hits and evaluate their potential for further development. | Secondary assays, initial structure-activity relationship (SAR) studies, assessment of drug-like properties. biobide.com |

| 3. Lead Optimization | To refine the lead compound into a preclinical candidate with optimal potency, selectivity, and pharmacokinetic/toxicology profiles. | Chemical modification, computer-aided drug design (CADD), free energy perturbation (FEP) calculations, in vivo efficacy and safety studies. nih.govaltasciences.com |

For dioxane nucleoside analogs, lead optimization strategies will involve modifying the uracil base, the hydroxymethyl group, and other positions on the dioxane ring to fine-tune interactions with the biological target. This process will generate crucial structure-activity relationship (SAR) data, guiding the design of more potent and selective next-generation compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, uracil derivatives are often prepared by reacting 6-methyluracil with chloroacetone in acetone at 80–85°C for 6 hours, using calcined potassium carbonate as a base to enhance reactivity . Solvent choice (e.g., dioxane) is critical for solubility and reaction efficiency; anhydrous conditions are recommended to avoid hydrolysis of intermediates . Characterization typically involves H/C NMR and mass spectrometry to confirm regioselectivity and purity.

Q. How is the structural stability of this compound evaluated in different solvents?

- Methodological Answer : Stability is assessed through accelerated degradation studies under varied pH, temperature, and solvent polarities. Computational studies using density functional theory (DFT) can predict solvent interactions, such as hydrogen bonding between the hydroxymethyl group and polar aprotic solvents like DMSO. Experimental validation involves HPLC monitoring of degradation products over time .

Q. What analytical techniques are prioritized for characterizing the hydroxymethyl-dioxane uracil scaffold?

- Methodological Answer : X-ray crystallography resolves the 1,4-dioxane ring conformation and hydrogen-bonding networks. IR spectroscopy identifies hydroxyl and carbonyl stretching frequencies (e.g., 1680–1700 cm for uracil’s C=O). High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) maps proton-proton and carbon-proton correlations, distinguishing stereoisomers .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound enantiomers be achieved?

- Methodological Answer : Optically active derivatives require chiral catalysts or enantiopure starting materials. For instance, the (S)-enantiomer of structurally related dioxane-methanol derivatives is synthesized using asymmetric catalysis, as described in patent EP1028821, where chiral auxiliaries or enzymatic resolution ensure enantiomeric excess >95% . Polarimetry and chiral HPLC (e.g., Chiralpak® columns) validate optical purity.

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on the uracil ring or hydroxymethyl group. Solvent effects are incorporated via the polarizable continuum model (PCM). Molecular dynamics simulations further assess conformational flexibility, identifying reactive sites prone to alkylation or oxidation .

Q. How do regioselectivity challenges arise during functionalization of the dioxane ring, and how are they addressed?

- Methodological Answer : Competing reactions at the hydroxymethyl group versus the dioxane oxygen are mitigated by protecting-group strategies. For example, silylation (e.g., TBSCl) of the hydroxymethyl group prior to introducing substituents at C2 or C6 of the dioxane ring ensures regiocontrol. Post-functionalization deprotection with TBAF restores the hydroxyl group .

Q. What are the key considerations for analyzing byproducts in large-scale syntheses of this compound?

- Methodological Answer : Byproducts like ring-opened derivatives or dimerized uracil analogs are identified via LC-MS/MS. Reaction monitoring with in-situ FTIR detects intermediates (e.g., carbonyl intermediates from over-oxidation). Process optimization includes reducing chloroacetone excess to minimize side reactions and employing scavengers (e.g., molecular sieves) to absorb residual water .

Q. How is the biological activity of this compound evaluated against structural analogs?

- Methodological Answer : Analog activity is tested via in vitro assays (e.g., antiviral or cytotoxicity screens). For example, 1-(1,4-dioxan-2-yl)-5-fluorouracil (a structural analog) showed antiviral activity in plaque reduction assays, guiding SAR studies. Computational docking predicts binding affinity to target enzymes like thymidylate synthase, validated via enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.